molecular formula C21H20O3 B5849149 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

Cat. No. B5849149
M. Wt: 320.4 g/mol
InChI Key: SZQHJQUBNJBIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as EVM-7, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EVM-7 belongs to the class of coumarin derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves its ability to interact with various cellular targets. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is its ability to exhibit multiple biological activities, making it a promising candidate for further research. However, one of the limitations of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. Another area of research is the exploration of its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide and sodium hydride to obtain 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in high yield and purity.

Scientific Research Applications

4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-4-ethyl-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-4-15-6-8-16(9-7-15)13-23-19-11-10-18-17(5-2)12-20(22)24-21(18)14(19)3/h4,6-12H,1,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQHJQUBNJBIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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